2-Chloro-6-methoxybenzothiazole

Descripción general

Descripción

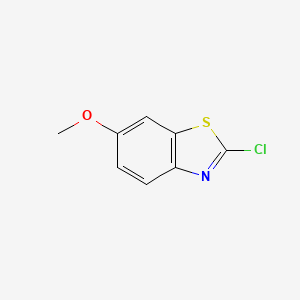

2-Chloro-6-methoxybenzothiazole is a heterocyclic compound with the molecular formula C8H6ClNOS and a molecular weight of 199.66 g/mol . It is a derivative of benzothiazole, characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 6-position on the benzene ring . This compound is known for its applications in various fields, including medicinal chemistry and material science.

Métodos De Preparación

The synthesis of 2-Chloro-6-methoxybenzothiazole typically involves the reaction of 2-aminothiophenol with appropriate chlorinating and methoxylating agents . One common method includes the use of 2-aminothiophenol and a chlorinating agent such as thionyl chloride, followed by methoxylation using methanol under acidic conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

2-Chloro-6-methoxybenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Coupling Reactions: It can be involved in coupling reactions with aryl halides to form biaryl compounds.

Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pesticide Development

CMBT plays a crucial role as an intermediate in the synthesis of agrochemicals, particularly fungicides. Its effectiveness in protecting crops from fungal diseases has made it a valuable compound in agricultural research.

- Case Study : Research has demonstrated that CMBT derivatives exhibit potent antifungal activity against various plant pathogens. For instance, derivatives synthesized from CMBT showed effective inhibition of Fusarium and Botrytis species, indicating its potential for developing new fungicides .

Pharmaceutical Research

In the pharmaceutical sector, CMBT is being explored for its potential as an anti-cancer agent. Its structural properties allow it to interact with biological targets effectively.

- Research Findings : A study identified benzothiazole analogs, including CMBT, as inhibitors of the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease. The results indicated that modifications at the 6-position of the benzothiazole moiety significantly enhanced inhibitory activity .

| Compound | Inhibition % at 25 µM |

|---|---|

| CMBT | 85.69% |

| 6-t-butyl derivative | 78.36% |

| 6-isopropyl derivative | 77.37% |

Material Science

CMBT is utilized in formulating specialty polymers and coatings, enhancing their durability and resistance to environmental factors.

- Application Insight : Studies have shown that incorporating CMBT into polymer matrices improves thermal stability and mechanical properties, making it suitable for applications in coatings and sealants .

Analytical Chemistry

In analytical chemistry, CMBT serves as a reagent in various methods for detecting and quantifying chemical substances.

- Usage Example : CMBT has been employed in chromatographic techniques to separate complex mixtures, demonstrating its utility in both qualitative and quantitative analyses .

Biological Research

Researchers utilize CMBT to study its effects on cellular processes, contributing to understanding various biochemical pathways.

Actividad Biológica

2-Chloro-6-methoxybenzothiazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anthelmintic research. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound involves several chemical reactions. Notably, it can be synthesized from 2-amino-6-methoxybenzothiazole through the reaction with nitrous acid and hydrochloric acid, or via a Sandmeyer reaction using copper(I) cyanide . The compound has a molecular formula of and a molecular weight of approximately 199.65 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds containing the benzothiazole moiety showed variable antimicrobial activity against bacterial and fungal strains. For instance, one derivative demonstrated notable antibacterial activity against Escherichia coli, while others exhibited potent antifungal effects against Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Type | Target Organism | Activity Level |

|---|---|---|---|

| This compound | Antibacterial | E. coli | Significant |

| 4-thiazolidinone derivative | Antifungal | Candida albicans | Potent |

| Schiff base derivative | Antifungal | Candida albicans | Moderate |

Anthelmintic Activity

In addition to its antimicrobial properties, this compound has been studied for its potential anthelmintic activity. Research focused on derivatives with modifications at the 6-position of the benzothiazole ring revealed promising results in inhibiting helminth growth. The structure-activity relationship (SAR) studies indicated that certain substituents could enhance the compound's efficacy against parasitic infections .

Case Studies and Research Findings

- Antimicrobial Screening : A study synthesized various derivatives of benzothiazole and screened them for antimicrobial activity. The results indicated that modifications at specific positions on the benzothiazole ring could lead to compounds with enhanced antibacterial and antifungal properties .

- Anthelmintic Evaluation : Another investigation evaluated the anthelmintic effects of new compounds derived from benzothiazole, demonstrating that specific structural changes could significantly improve their effectiveness against parasitic worms .

- Mechanistic Studies : Further research has explored the mechanisms by which these compounds exert their biological effects, including interactions with cellular membranes and potential receptor binding sites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-6-methoxybenzothiazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via chlorination of 2-amino-6-methoxybenzothiazole using nitrous acid (HNO₂) and HCl, followed by substitution with KCN in dimethyl sulfoxide (DMSO) to yield intermediates like 2-cyano-6-methoxybenzothiazole . Alternative routes involve cyanation reactions with acetone cyanohydrin under alkali metal alcoholate catalysis . Optimize yields by controlling temperature (0–5°C for diazotization) and stoichiometric ratios (e.g., 1:1.1 molar ratio of starting amine to nitrous acid).

Q. How should researchers handle this compound safely in laboratory settings?

- Protocols : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. For spills, collect solid material using non-sparking tools and dispose of contaminated waste in sealed containers. Avoid inhalation by working in fume hoods, and rinse skin/eyes immediately with water for 15 minutes upon contact .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Techniques : Thin-layer chromatography (TLC) with ethyl acetate:methanol:water (10:1:1) as the mobile phase can monitor reaction progress. Confirm purity via melting point analysis (sharp melting range) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. How can environmental contamination be minimized during disposal of this compound?

- Guidelines : Neutralize residues with alkaline solutions (e.g., 10% sodium bicarbonate) before disposal. Use certified chemical waste services compliant with EPA/DOT regulations. Avoid aqueous discharge due to potential aquatic toxicity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Approach : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G* can model frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials. Validate results against experimental UV-Vis spectra and ionization potentials .

Q. How can substituent effects on bioactivity be systematically evaluated in benzothiazole derivatives?

- Experimental Design : Synthesize analogs with varying substituents (e.g., -F, -Br, -CF₃) at the 6-position. Screen for pharmacological activity using in vivo models (e.g., carrageenan-induced inflammation in rats for anti-inflammatory assays) and correlate results with Hammett σ constants or computational descriptors (e.g., logP, polar surface area) .

Q. What strategies resolve discrepancies in reported biological activities of benzothiazole derivatives?

- Analysis : Cross-validate assays (e.g., COX-2 inhibition vs. IL-6 ELISA for anti-inflammatory activity). Control variables such as cell line specificity (e.g., MCF-7 vs. HeLa for anticancer studies) and pharmacokinetic factors (e.g., metabolic stability in liver microsomes) .

Q. How can reaction mechanisms for substitution at the 2-position of benzothiazoles be elucidated?

- Mechanistic Studies : Use kinetic isotope effects (e.g., deuterated solvents) or trapping intermediates with nucleophiles (e.g., NaN₃). Monitor reaction progress via ¹H NMR or mass spectrometry to identify transient species .

Q. What advanced functionalization methods enable regioselective modifications of this compound?

- Synthetic Routes : Employ palladium-catalyzed cross-coupling (Suzuki-Miyaura) for aryl group introduction at the 2-position. For methoxy group replacement, use BBr₃ for demethylation followed by alkylation with iodomethane .

Q. How do crystallographic studies inform the design of benzothiazole-based pharmacophores?

- Structural Insights : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and packing interactions critical for ligand-receptor docking. For example, planarity of the benzothiazole ring and dihedral angles with substituents influence binding to enzyme active sites (e.g., MAO-B inhibitors) .

Propiedades

IUPAC Name |

2-chloro-6-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUFTABOJFRHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297788 | |

| Record name | 2-Chloro-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2605-14-3 | |

| Record name | 2-Chloro-6-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 118120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2605-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole, 2-chloro-6-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-methoxybenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.